Methyl 4-benzylidenehex-5-enoate
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Overview
Description
Methyl 4-benzylidenehex-5-enoate is an organic compound with the molecular formula C14H16O2 It is characterized by a benzylidene group attached to a hexenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-benzylidenehex-5-enoate can be synthesized through a series of organic reactions. One common method involves the condensation of benzaldehyde with methyl 4-oxohex-5-enoate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-benzylidenehex-5-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, yielding saturated esters.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Saturated esters.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-benzylidenehex-5-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-benzylidenehex-5-enoate involves its interaction with specific molecular targets. The benzylidene group can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl cinnamate: Similar ester structure but with a different aromatic substitution pattern.
Methyl 4-methoxybenzoate: Contains a methoxy group instead of a benzylidene group.
Methyl 4-hydroxybenzoate: Features a hydroxyl group on the aromatic ring.
Properties
CAS No. |
919283-82-2 |
---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
methyl 4-benzylidenehex-5-enoate |
InChI |
InChI=1S/C14H16O2/c1-3-12(9-10-14(15)16-2)11-13-7-5-4-6-8-13/h3-8,11H,1,9-10H2,2H3 |
InChI Key |
QPTWWNFVRPMAPY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=CC1=CC=CC=C1)C=C |
Origin of Product |
United States |
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